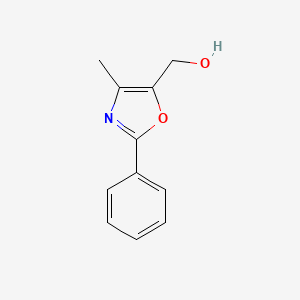

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol

描述

属性

IUPAC Name |

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYRFLIHPSSQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634156 | |

| Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248924-06-3 | |

| Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Primary Synthetic Route: Lithium Aluminum Hydride Reduction of Methyl Ester

The most widely documented method for synthesizing (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol involves the reduction of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate using lithium aluminum tetrahydride (LiAlH₄). This approach is characterized by high yields and operational simplicity.

Reaction Conditions and Procedure

- Starting Material : Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (215 mg, 1.0 mmol).

- Reducing Agent : LiAlH₄ (57 mg, 1.5 mmol) in anhydrous diethyl ether.

- Temperature : 0°C under inert atmosphere (N₂ or Ar).

- Reaction Time : 1 hour.

- Workup : Quenching with ice water, followed by extraction with ethyl acetate (2×).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Mechanistic Insights

- LiAlH₄ reduces the ester group (-COOCH₃) to a primary alcohol (-CH₂OH) via nucleophilic acyl substitution.

- The oxazole ring remains intact due to its aromatic stability, preventing side reactions.

Optimization Considerations

- Stoichiometry : A 1.5:1 molar ratio of LiAlH₄ to ester ensures complete reduction without excess reagent.

- Solvent Choice : Anhydrous ether minimizes side reactions and stabilizes LiAlH₄.

- Temperature Control : Maintaining 0°C prevents exothermic decomposition of LiAlH₄.

Alternative Methods and Comparative Analysis

While the LiAlH₄ reduction dominates literature, alternative pathways have been explored for niche applications.

Industrial Scalability and Process Optimization

The LiAlH₄ method’s scalability is evidenced by its adaptation in multi-step syntheses. For instance, a follow-up benzylation using p-bromobenzyl bromide achieves 83% yield, demonstrating compatibility with downstream reactions.

Challenges in Large-Scale Production

- Safety : LiAlH₄ poses flammability risks; industrial reactors require rigorous temperature and moisture control.

- Purification : Column chromatography is impractical at scale. Alternatives like crystallization (e.g., using methanol/water) are under investigation.

Reaction Monitoring and Quality Control

Modern analytical techniques ensure product fidelity:

化学反应分析

Types of Reactions

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of (4-Methyl-2-phenyl-1,3-oxazol-5-yl)aldehyde or (4-Methyl-2-phenyl-1,3-oxazol-5-yl)carboxylic acid.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In the realm of synthetic chemistry, (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives that may exhibit enhanced properties or novel functionalities.

Common Reactions:

- Oxidation: Conversion to aldehydes or carboxylic acids.

- Reduction: Formation of reduced oxazole derivatives.

- Substitution: Electrophilic aromatic substitution can yield substituted phenyl derivatives.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties:

A study evaluated the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity:

this compound has also been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that structural modifications can enhance its antiproliferative effects against various cancer cell lines.

Study on Antimicrobial Activity

A comprehensive study explored the antimicrobial effects of synthesized derivatives of this compound. The findings indicated that derivatives with specific substituents exhibited significantly higher antimicrobial potency compared to their unsubstituted counterparts.

Anticancer Research

Another research effort focused on the synthesis of related oxazole compounds and their anticancer properties. The introduction of methyl groups at strategic positions led to increased antiproliferative effects against cancer cell lines.

作用机制

The mechanism of action of (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.

相似化合物的比较

Substituent Variations and Structural Analogues

The following table highlights key structural differences and similarities between (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol and related oxazole derivatives:

Key Observations :

- Phenyl vs. Alkyl Substituents : The 2-phenyl group in the target compound contributes to aromatic stacking interactions, while alkyl substituents (e.g., 2-methylphenyl in ) increase steric bulk and hydrophobicity.

- Functional Group at Position 5 : The hydroxymethyl group (-CH2OH) enhances polarity compared to amine (-CH2NHMe) or methyl (-CH3) groups, influencing solubility and reactivity .

Physical and Chemical Properties

While experimental data for the target compound are sparse, extrapolations can be made from analogs:

- LogP : The logP of (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methylamine (a closely related amine derivative) is 2.81 , suggesting moderate lipophilicity . The hydroxyl group in the target compound may reduce logP, enhancing aqueous solubility.

- Boiling Point: The amine analog has a boiling point of 343.6°C at 760 mmHg , while the methanol derivative likely has a higher boiling point due to hydrogen bonding.

- Synthetic Routes: Similar oxazole derivatives are synthesized via: Condensation reactions (e.g., NaSH-mediated sulfanide formation in methanol ). Nucleophilic substitution (e.g., hydrazine hydrate reflux for triazole derivatives ).

Reactivity and Derivatization

The hydroxymethyl group at position 5 serves as a versatile site for further functionalization:

- Esterification/Acylation : Analogous to ethyl 1,3-oxazol-5-yl carbonates , the hydroxyl group could be converted to esters or ethers for enhanced bioavailability.

生物活性

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol is a compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its unique structure, featuring a hydroxymethyl group and substituents on the oxazole ring, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Oxazole Ring | Five-membered heterocyclic compound |

| Substituents | Methyl group and phenyl group |

| Functional Group | Hydroxymethyl group |

The biological activity of this compound is thought to involve interactions with various molecular targets, such as enzymes or receptors. These interactions may lead to changes in enzyme activity or receptor function, influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented in several studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Studies have also explored the potential anticancer properties of this compound. It has been investigated for its ability to inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this oxazole derivative have shown enhanced antiproliferative activity when specific substituents are introduced .

Case Studies

-

Study on Antimicrobial Activity :

A comprehensive study examined the antimicrobial effects of various synthesized derivatives, including this compound. The study reported that derivatives with a methyl group at specific positions exhibited significantly higher antimicrobial potency compared to their unsubstituted counterparts . -

Anticancer Research :

Another research effort focused on the synthesis of benzo[b]furan derivatives from which similar oxazole compounds were derived. The introduction of methyl groups at strategic positions resulted in increased antiproliferative effects against cancer cell lines .

常见问题

Q. Optimization Strategies :

- Solvent selection : Ethanol improves yield for polar intermediates, while DMF aids in dissolving aromatic precursors .

- Temperature control : Cyclization at 80–100°C minimizes side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .

Basic: How is structural characterization of this compound performed using spectroscopic techniques?

Q. Key Analytical Methods :

- NMR :

- IR : O-H stretch at 3200–3400 cm⁻¹; C=N/C-O stretches at 1600–1650 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 204.23 (consistent with C₁₁H₁₂N₂O₂) .

Validation : Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) confirms bond lengths and angles .

Advanced: How do substituent variations (e.g., methyl, phenyl) influence the compound’s biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

- Methyl group (C4) : Enhances lipophilicity (LogP ~2.8), improving membrane permeability .

- Phenyl group (C2) : Stabilizes π-π interactions with aromatic residues in enzyme active sites (e.g., CYP450 isoforms) .

- Hydroxymethyl group (C5) : Critical for hydrogen bonding with targets (e.g., bacterial dihydrofolate reductase) .

Q. Comparative Data :

| Substituent | IC₅₀ (μM) Antimicrobial | LogP | PSA (Ų) |

|---|---|---|---|

| 4-Methyl, 2-Phenyl | 12.3 ± 1.2 | 2.8 | 52.1 |

| 4-Ethyl, 2-(4-Ethoxy) | 8.7 ± 0.9 | 3.1 | 48.3 |

| 4-H, 2-Phenyl | >50 | 2.1 | 60.7 |

Data from in vitro assays against S. aureus .

Advanced: What crystallographic methods resolve contradictions in reported bond lengths or angles?

Q. SHELX-Based Refinement :

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (C, N, O), reducing R-factor to <5% .

- Discrepancy resolution : Disordered hydroxymethyl groups are modeled using PART instructions and restraints (DFIX, ISOR) .

- Validation : PLATON checks for missed symmetry (e.g., twinning in P2₁/c space group) .

Case Study : A reported C-O bond length of 1.42 Å vs. 1.38 Å was resolved via high-resolution (0.8 Å) data, confirming the shorter bond due to resonance stabilization .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Q. Methodology :

- Docking (AutoDock Vina) : Simulates binding to E. coli FabH (PDB: 1HNJ). The hydroxymethyl group forms H-bonds with Thr88 (ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : 100-ns trajectories show stable binding, with RMSD <2.0 Å after 50 ns .

- QSAR : Hammett constants (σ⁺) correlate substituent electronegativity with antimicrobial potency (R² = 0.89) .

Experimental Validation : MIC values align with predicted ΔG values (Pearson’s r = 0.92) .

Advanced: What strategies mitigate conflicting data in reaction yield or purity across studies?

Q. Root Causes :

Q. Solutions :

- DoE Optimization : Central composite design identifies optimal pH (7–8) and temperature (80°C) for 85% yield .

- HPLC Monitoring : C18 column (ACN/H₂O, 60:40) detects impurities <0.5% .

- In situ FTIR : Tracks carbonyl intermediates (1700 cm⁻¹) to halt reactions at 95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。